Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17203765
InChI: InChI=1S/C10H13NO3/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8,12H,6,11H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate

CAS No.:

Cat. No.: VC17203765

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name methyl (2S)-2-amino-3-(2-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C10H13NO3/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8,12H,6,11H2,1H3/t8-/m0/s1
Standard InChI Key RFUHEJIZWPQATB-QMMMGPOBSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=CC=C1O)N
Canonical SMILES COC(=O)C(CC1=CC=CC=C1O)N

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate belongs to the class of tyrosine derivatives, distinguished by the hydroxyl group’s ortho substitution on the phenyl ring. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. The IUPAC name is methyl (2S)-2-amino-3-(2-hydroxyphenyl)propanoate, reflecting its stereochemical configuration.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
IUPAC NameMethyl (2S)-2-amino-3-(2-hydroxyphenyl)propanoate
CAS NumberNot formally assigned
Chiral Centers1 (C2 position)
Hydroxyl Group PositionOrtho (2-position)

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate is documented in peer-reviewed literature, its preparation can be inferred from methods used for meta- and para-isomers. A plausible route involves:

  • Esterification of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid

    • Reacting the free amino acid with methanol under acidic catalysis (e.g., thionyl chloride or HCl gas).

    • Example conditions: Methanol (120 mL), thionyl chloride (11.2 mL, 154 mmol), ice-cooled reaction followed by room-temperature stirring .

    • Yield optimization requires controlled pH and temperature to prevent racemization.

  • Chiral Resolution

    • If starting from racemic mixtures, enzymatic resolution or chiral chromatography may isolate the (S)-enantiomer.

Table 2: Representative Synthesis Parameters

ParameterCondition
CatalystThionyl chloride
SolventMethanol
Temperature0–25°C (ice bath to RT)
Reaction Time12–24 hours
Yield~75% (estimated from analogs)

Industrial-Scale Challenges

Industrial production faces hurdles in maintaining enantiomeric excess (ee) and purity. Continuous flow reactors and immobilized enzymes (e.g., lipases for kinetic resolution) could enhance scalability. Purification via recrystallization or chiral HPLC is essential to achieve >98% ee for pharmaceutical applications.

Physicochemical Properties

Spectral Characterization

While experimental data for the 2-hydroxy isomer are sparse, extrapolation from related compounds suggests:

  • ¹H NMR: Aromatic protons at δ 6.8–7.2 ppm (ortho-coupled doublets), NH₂ at δ 9.2–9.5 ppm (broad singlet).

  • ¹³C NMR: Ester carbonyl at δ 173–175 ppm, quaternary carbons adjacent to hydroxyl at δ 155–160 ppm.

  • MS (ESI+): [M+H]⁺ at m/z 196.1, with fragmentation ions at m/z 178 (loss of H₂O) and 136 (cleavage of the ester group).

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (water, methanol) due to hydroxyl and amino groups.

  • Stability: Susceptible to hydrolysis under alkaline conditions; stable in acidic media (pH 3–6).

CompoundCell Line (IC₅₀, μM)
Methyl (S)-2-amino-3-(4-hydroxyphenyl)propanoateHCT-116: 0.69
Methyl (R)-2-amino-3-(3-hydroxyphenyl)propanoateHeLa: 11.0

The 2-hydroxy variant’s activity likely depends on steric and electronic effects unique to its substitution pattern.

Research Gaps and Future Directions

Unexplored Applications

  • Peptide Synthesis: As a chiral building block for ortho-substituted tyrosine-containing peptides.

  • Enzymatic Studies: Potential substrate for tyrosine hydroxylase or decarboxylase enzymes.

Methodological Needs

  • Stereoselective Synthesis: Development of asymmetric catalytic methods to improve ee.

  • In Vivo Toxicology: Absence of pharmacokinetic data necessitates preclinical studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator